5-Amino-2-methyl-phenol; sulfuric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-2-methylphenol sulfate is a chemical compound with the molecular formula C7H11NO5S. It is the sulfate salt of 5-amino-2-methylphenol, commonly used in various applications, including the production of hair dyes and colorants .
Vorbereitungsmethoden
The synthesis of 5-amino-2-methylphenol sulfate can be achieved through several methods. One common method involves the reaction of methyl phenol with benzene sulfuric acid to generate methyl phenol benzene sulfate. This intermediate is then reacted with ammonia to produce 5-amino-2-methylphenol sulfate . Industrial production methods typically involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
5-Amino-2-methylphenol sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 5-amino-2-methylphenol sulfate can lead to the formation of quinone derivatives, while reduction can yield aminophenol derivatives .
Wissenschaftliche Forschungsanwendungen
5-Amino-2-methylphenol sulfate has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds. In biology, it is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays. In medicine, it is investigated for its potential therapeutic properties, including its use in the development of new drugs. In industry, it is used in the production of hair dyes and colorants due to its ability to impart color to hair .
Wirkmechanismus
The mechanism of action of 5-amino-2-methylphenol sulfate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in various biological effects, including changes in cellular signaling pathways and modulation of gene expression .
Vergleich Mit ähnlichen Verbindungen
5-Amino-2-methylphenol sulfate can be compared with other similar compounds, such as 5-amino-2-methylphenol and 5-amino-o-cresol. While these compounds share similar chemical structures, 5-amino-2-methylphenol sulfate is unique due to its sulfate group, which can influence its solubility, reactivity, and biological activity. The presence of the sulfate group can also affect the compound’s interaction with enzymes and other molecular targets .
Similar Compounds
- 5-Amino-2-methylphenol
- 5-Amino-o-cresol
- 3-Hydroxy-4-methylaniline
- 4-Amino-2-hydroxytoluene
Eigenschaften
Molekularformel |
C7H9NO4S |
---|---|
Molekulargewicht |
203.22 g/mol |
IUPAC-Name |
(5-amino-2-methylphenyl) hydrogen sulfate |
InChI |
InChI=1S/C7H9NO4S/c1-5-2-3-6(8)4-7(5)12-13(9,10)11/h2-4H,8H2,1H3,(H,9,10,11) |
InChI-Schlüssel |
GOAGYXMUVBZZQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)N)OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.